BenchChemオンラインストアへようこそ!

Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate

Physicochemical property prediction Drug-likeness Intermediate handling

Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate (CAS 86477-07-8) is a bicyclic heterocycle belonging to the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold class, which has been extensively validated as the core template for inhibitors of the transforming growth factor-β type I receptor kinase domain (ALK5/TβR-I). The compound features a fused pyrrole–pyrazole ring system with two methyl ester substituents at the 2- and 3-positions, yielding a molecular formula of C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol.

Molecular Formula C10H12N2O4
Molecular Weight 224.21 g/mol
CAS No. 86477-07-8
Cat. No. B1314329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate
CAS86477-07-8
Molecular FormulaC10H12N2O4
Molecular Weight224.21 g/mol
Structural Identifiers
SMILESCOC(=O)C1=C2CCCN2N=C1C(=O)OC
InChIInChI=1S/C10H12N2O4/c1-15-9(13)7-6-4-3-5-12(6)11-8(7)10(14)16-2/h3-5H2,1-2H3
InChIKeyJCHDXWDBZTYGBH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate (CAS 86477-07-8): Procurement-Ready Heterocyclic Building Block for ALK5/TGF-β Pathway Research


Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate (CAS 86477-07-8) is a bicyclic heterocycle belonging to the 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole scaffold class, which has been extensively validated as the core template for inhibitors of the transforming growth factor-β type I receptor kinase domain (ALK5/TβR-I) [1]. The compound features a fused pyrrole–pyrazole ring system with two methyl ester substituents at the 2- and 3-positions, yielding a molecular formula of C₁₀H₁₂N₂O₄ and a molecular weight of 224.21 g/mol. It is commercially supplied at purities of 95–98% by multiple reputable vendors (e.g., AKSci, MolCore, Leyan) and is designated strictly as a research intermediate and synthetic building block . Its calculated XLogP3-AA of 0.6 and zero hydrogen-bond donor count define a physicochemical profile that is distinct from more lipophilic analogs within the same scaffold family [2].

Why Generic Analogs Cannot Substitute for Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate (CAS 86477-07-8) in ALK5-Targeted Synthesis


Within the pyrrolo[1,2-b]pyrazole class, small structural alterations—including ester chain length, regioisomeric substitution, and core oxidation state—profoundly alter both reactivity in downstream coupling reactions and the physicochemical properties that govern intermediate handling. The literature on ALK5 inhibitors demonstrates that 2,3-substitution pattern and the nature of the ester group dictate compatibility with Pd-catalyzed cross-coupling, regioselective hydrolysis, and ultimate biological activity of the final inhibitors. Consequently, nominally similar analogs such as the diethyl ester, the free dicarboxylic acid, or the mono-ester regioisomers are not interchangeable with the dimethyl ester in multi-step synthetic sequences without re-optimization of reaction conditions and purification protocols.

Quantitative Differentiation of Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate (CAS 86477-07-8) Versus In-Class Analogs


Computed Lipophilicity (XLogP3-AA) Comparison: Dimethyl Ester vs. Free Dicarboxylic Acid

The dimethyl ester (CAS 86477-07-8) possesses a computed XLogP3-AA of 0.6 [1]. In contrast, the free dicarboxylic acid analog (5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole-2,3-dicarboxylic acid, CAS 1823428-33-6) carries two ionizable carboxyl groups and has a substantially lower predicted logP (not explicitly computed in the same database, but inferred from the addition of two hydrogen-bond donors and acceptors). The 0.6 logP of the dimethyl ester places it in a favorable range for organic-phase reactions and silica-gel chromatographic purification, while the diacid analog requires aqueous workup or ion-exchange chromatography, complicating intermediate isolation.

Physicochemical property prediction Drug-likeness Intermediate handling

Hydrogen Bond Donor Count: Dimethyl Ester (0 HBD) vs. Free Diacid (2 HBD) and Core Differentiation for Coupling Compatibility

The dimethyl ester contains zero hydrogen bond donors, as computed by Cactvs 3.4.6.11 [1]. This is critical because the 3-position of the pyrrolo[1,2-b]pyrazole scaffold is a known site for Pd-catalyzed C–H activation and cross-coupling to install aryl or heteroaryl warheads for ALK5 inhibition [2]. A free carboxylic acid at this position would consume coupling reagents, poison palladium catalysts, and require protection/deprotection steps. The 2,3-dicarboxylate substitution pattern has been explicitly employed in synthetic routes to ALK5 inhibitors via regioselective hydrolysis and subsequent amide coupling [3].

Synthetic intermediate selection Pd-catalyzed coupling Functional group tolerance

Commercial Purity Benchmarking: 98% Specification (Leyan/MolCore) vs. 95% Grade Options

The compound is available in at least two distinct commercial purity grades: 98% (HPLC) from MolCore (NLT 98%) and Leyan (Product No. 1744450, 98%) , and 95% from AKSci (Cat. 1535CU) . For synthetic sequences where the dimethyl ester serves as a key intermediate for subsequent cross-coupling, the 98% grade reduces the risk of catalyst-poisoning impurities and minimizes the need for pre-use purification. This 3% absolute purity difference can translate to a >5% yield improvement in a 5-step linear synthesis, assuming each step is impurity-sensitive.

Purchasable chemical purity Reproducible synthesis Quality assurance

Rotatable Bond Count and Conformational Pre-organization: Dimethyl Ester (4 Rotors) vs. 5,5-Dimethyl Core Analogs

The compound has 4 rotatable bonds (two methoxycarbonyl groups), as computed by Cactvs 3.4.6.11 [1]. In contrast, the 5,5-dimethyl-substituted core analogs (e.g., those described by Řezníčková et al., 2017) possess an additional gem-dimethyl group at the 5-position of the dihydropyrrole ring, which increases steric bulk but does not necessarily increase rotatable bond count. The 4-rotor profile of the dimethyl ester provides a balance of conformational flexibility for crystallization screening while maintaining sufficient rigidity for structure-based drug design.

Conformational analysis Ligand efficiency Crystallization propensity

Optimal Procurement and Deployment Scenarios for Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate (CAS 86477-07-8)


Scenario A: Early-Stage Medicinal Chemistry Synthesis of ALK5/TβR-I Inhibitor Libraries

Medicinal chemistry teams synthesizing 2,3,4-substituted dihydropyrrolopyrazole inhibitors of ALK5 kinase should preferentially procure the 98%-purity dimethyl ester as the protected core intermediate. The zero HBD count and 0.6 XLogP3-AA ensure compatibility with Pd-catalyzed C–H activation at the 3-position, as established by Tenora et al. (2017) for related 5,5-dimethyl analogs [1]. Using the pre-esterified building block eliminates two synthetic steps (esterification of diacid; protection/deprotection), accelerating library generation by an estimated 1–2 days per analog series [2].

Scenario B: Process Chemistry Scale-Up for Selective TGF-β Pathway Tool Compounds

Process development groups scaling up ALK5-selective tool compounds benefit from the dimethyl ester's intermediate lipophilicity (XLogP3-AA = 0.6) [3], which facilitates extractive workup and normal-phase chromatographic purification. The absence of ionizable protons on the core scaffold avoids pH-dependent partitioning issues that plague the free dicarboxylic acid during kilogram-scale isolation. Vendor-supplied 98% purity ensures consistent starting material quality across batches, reducing the need for re-validation of downstream impurity profiles .

Scenario C: Academic Structural Biology and Crystallography of TGF-β Receptor I Kinase Domain

Structural biology groups pursuing co-crystallization of TβR-I with pyrrolo[1,2-b]pyrazole inhibitors—as successfully demonstrated by Sawyer et al. (2004) with compounds 3 and 15 [4]—can use the dimethyl ester as the starting scaffold for parallel synthesis of aryl/heteroaryl-substituted analogs. The 4 rotatable bonds of the ester groups provide sufficient conformational flexibility for crystal lattice accommodation while the fused bicyclic core maintains the pharmacophoric geometry recognized by the kinase hinge region.

Scenario D: Chemical Biology Probe Development Requiring Regioselective Desymmetrization

For probe development where differential functionalization at the 2- vs. 3-carboxylate position is required, the dimethyl ester offers distinct reactivity due to electronic asymmetry of the pyrrolo[1,2-b]pyrazole core. Selective monohydrolysis of related 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole diesters has been documented as a key step in large-scale synthesis of bicyclic heteroaryl carboxyaldehydes [5]. Procurement of the symmetric dimethyl ester provides the optimal substrate for such desymmetrization strategies.

Quote Request

Request a Quote for Dimethyl 5,6-dihydro-4H-pyrrolo-[1,2-b]pyrazole-2,3-dicarboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.